3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate 3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate
Brand Name: Vulcanchem
CAS No.: 147612-55-3
VCID: VC21089108
InChI: InChI=1S/C18H22INO3/c19-10-4-9-18(22,15-5-2-1-3-6-15)17(21)23-16-13-20-11-7-14(16)8-12-20/h1-6,10,14,16,22H,7-9,11-13H2/b10-4+
SMILES: C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O
Molecular Formula: C18H22INO3
Molecular Weight: 427.3 g/mol

3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate

CAS No.: 147612-55-3

Cat. No.: VC21089108

Molecular Formula: C18H22INO3

Molecular Weight: 427.3 g/mol

* For research use only. Not for human or veterinary use.

3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate - 147612-55-3

Specification

CAS No. 147612-55-3
Molecular Formula C18H22INO3
Molecular Weight 427.3 g/mol
IUPAC Name 1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-iodo-2-phenylpent-4-enoate
Standard InChI InChI=1S/C18H22INO3/c19-10-4-9-18(22,15-5-2-1-3-6-15)17(21)23-16-13-20-11-7-14(16)8-12-20/h1-6,10,14,16,22H,7-9,11-13H2/b10-4+
Standard InChI Key MMUQVFDMUDOFSH-ONNFQVAWSA-N
Isomeric SMILES C1CN2CCC1C(C2)OC(=O)C(C/C=C/I)(C3=CC=CC=C3)O
SMILES C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O
Canonical SMILES C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O

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